5-[(cyclopentylamino)sulfonyl]-2-methoxy-N-methylbenzamide
Übersicht
Beschreibung
5-[(cyclopentylamino)sulfonyl]-2-methoxy-N-methylbenzamide, commonly known as AM251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It is a synthetic compound that was first synthesized in 1999 by scientists at the University of Aberdeen, Scotland. Since then, it has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.
Wirkmechanismus
AM251 acts as a selective antagonist of the 5-[(cyclopentylamino)sulfonyl]-2-methoxy-N-methylbenzamide receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. It competitively inhibits the binding of endocannabinoids such as anandamide to the this compound receptor, thereby blocking their effects. This leads to a decrease in the activity of the endocannabinoid system, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
AM251 has been shown to modulate various physiological processes such as pain perception, appetite regulation, and mood. It has also been implicated in the pathogenesis of various diseases such as obesity, diabetes, and neurological disorders. Studies have shown that AM251 can reduce food intake and body weight in obese rats, suggesting a potential therapeutic role in obesity. It has also been shown to reduce neuropathic pain in animal models, indicating a potential role in pain management.
Vorteile Und Einschränkungen Für Laborexperimente
AM251 is a selective antagonist of the 5-[(cyclopentylamino)sulfonyl]-2-methoxy-N-methylbenzamide receptor, which makes it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system. Its selectivity allows for specific modulation of the this compound receptor without affecting other receptors. However, its use in experiments is limited by its potential off-target effects and the lack of a suitable control compound that can mimic its effects without binding to the this compound receptor.
Zukünftige Richtungen
There are several potential future directions for research involving AM251. One area of interest is the potential therapeutic role of AM251 in obesity and related metabolic disorders. Another area of interest is the potential role of AM251 in pain management, particularly in neuropathic pain. Additionally, further research is needed to elucidate the precise mechanisms of action of AM251 and its effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
AM251 has been used extensively in scientific research to investigate the physiological and pathological roles of the endocannabinoid system. It has been shown to modulate various physiological processes such as pain perception, appetite regulation, and mood. It has also been implicated in the pathogenesis of various diseases such as obesity, diabetes, and neurological disorders.
Eigenschaften
IUPAC Name |
5-(cyclopentylsulfamoyl)-2-methoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-14(17)12-9-11(7-8-13(12)20-2)21(18,19)16-10-5-3-4-6-10/h7-10,16H,3-6H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYAJAQOQJINDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.